1,2,4-Benzenetriol,4-methanesulfonate

Regioselective Synthesis Protecting Group Strategy Sulfonate Chemistry

As a regioselectively protected derivative, 1,2,4-Benzenetriol, 4-methanesulfonate (CAS 101959-14-2) enables chemists to exploit the differential reactivity of the 2- and 3-position hydroxyls while the 4-OH is masked as a methanesulfonate ester. This eliminates the autoxidation and ROS generation seen with parent 1,2,4-benzenetriol, and its lower LogP (0.00 vs. 0.55) improves aqueous solubility for drug-like molecule synthesis. Essential for HPLC/GC reference standards due to distinct physicochemical properties vs. isomers. Buy the pure, well-characterized compound to ensure reliable results in your synthetic and analytical workflows.

Molecular Formula C7H8O5S
Molecular Weight 204.196
CAS No. 101959-14-2
Cat. No. B562251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Benzenetriol,4-methanesulfonate
CAS101959-14-2
Synonyms1,2,4-Benzenetriol, 4-methanesulfonate (9CI)
Molecular FormulaC7H8O5S
Molecular Weight204.196
Structural Identifiers
SMILESCS(=O)(=O)OC1=CC(=C(C=C1)O)O
InChIInChI=1S/C7H8O5S/c1-13(10,11)12-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3
InChIKeyWRJAZMKKGCVUAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4-Benzenetriol, 4-methanesulfonate (CAS: 101959-14-2): A Selective Sulfonate Intermediate


1,2,4-Benzenetriol, 4-methanesulfonate (CAS: 101959-14-2) is a sulfonated derivative of 1,2,4-benzenetriol (hydroxyhydroquinone), characterized by a methanesulfonate group at the 4-position [1]. With a molecular formula of C7H8O5S and a molecular weight of 204.20 g/mol [1], it serves as a chemical intermediate. Its primary functional distinction lies in the methanesulfonate group, which acts as an electrophilic site, enabling selective nucleophilic substitution reactions that are not possible with the parent 1,2,4-benzenetriol.

Why 1,2,4-Benzenetriol or Other Benzenetriol Isomers Are Not Suitable Substitutes for 1,2,4-Benzenetriol, 4-methanesulfonate


Generic substitution fails because 1,2,4-Benzenetriol, 4-methanesulfonate is a specific mono-functionalized derivative of 1,2,4-benzenetriol . The parent compound, 1,2,4-benzenetriol, is a potent reducing agent and prone to autoxidation, generating reactive oxygen species (ROS) [1]. In contrast, the 4-methanesulfonate group protects the 4-hydroxy group, fundamentally altering the molecule's redox behavior, solubility, and reactivity . While isomers like 1,2,3-Benzenetriol, 1-methanesulfonate (CAS: 102305-07-7) share a similar molecular weight, their distinct hydroxyl substitution patterns result in different chemical reactivities and physical properties, making them non-interchangeable in synthetic pathways where precise regiochemistry is critical .

Quantitative Evidence Guide for Selecting 1,2,4-Benzenetriol, 4-methanesulfonate


Regioselective Monosulfonation Provides a Single Functional Handle for Targeted Synthesis

1,2,4-Benzenetriol, 4-methanesulfonate is synthesized via a controlled sulfonation reaction using methanesulfonyl chloride, which selectively modifies the 4-position hydroxyl group of 1,2,4-benzenetriol . This contrasts with the parent 1,2,4-benzenetriol, which presents three reactive hydroxyl groups and thus cannot be used for site-specific modifications . While the exact yield of this selective step is not publicly disclosed, the process enables the production of a mono-sulfonated intermediate, a critical capability not achievable with the unmodified parent compound .

Regioselective Synthesis Protecting Group Strategy Sulfonate Chemistry

A Calculated LogP of 0.00 Suggests a Unique Hydrophilic-Lipophilic Balance Versus Parent

1,2,4-Benzenetriol, 4-methanesulfonate has a calculated LogP of 0.00 [1]. The parent 1,2,4-benzenetriol, which contains no sulfonate group, has a reported LogP of 0.55 [2]. This difference in lipophilicity can significantly impact the compound's behavior in biological assays and its suitability as an intermediate for molecules with specific ADME (Absorption, Distribution, Metabolism, and Excretion) requirements.

Physicochemical Properties Lipophilicity Drug Design

Distinct Physicochemical Profile from the 1,2,3-Isomer

1,2,4-Benzenetriol, 4-methanesulfonate has a reported density of 1.6 ± 0.1 g/cm³ and a boiling point of 435.0 ± 45.0 °C at 760 mmHg [1]. The isomeric compound 1,2,3-Benzenetriol, 1-methanesulfonate (CAS: 102305-07-7) has a density of 1.5 ± 0.1 g/cm³ and a boiling point of 433.4 ± 45.0 °C at 760 mmHg . While these differences are small, they are measurable and indicative of the distinct molecular packing and intermolecular forces resulting from their different regiochemistry.

Isomer Differentiation Physicochemical Properties Quality Control

Key Application Scenarios for Procuring 1,2,4-Benzenetriol, 4-methanesulfonate


Synthesis of Complex Molecules Requiring Site-Specific Catechol Protection

In multi-step organic synthesis, the methanesulfonate group of 1,2,4-Benzenetriol, 4-methanesulfonate acts as a protecting group for one of the hydroxyls in the 1,2,4-benzenetriol core. This allows chemists to perform subsequent reactions on the remaining 2- and 3-position hydroxyls (or on the aromatic ring) without interference from the 4-position oxygen. This is a direct application of the regioselective advantage outlined in Section 3 .

Development of Novel Pharmaceutical Candidates with Enhanced Aqueous Solubility

The significantly lower LogP of 0.00 for the methanesulfonate derivative, compared to 0.55 for the parent, suggests it may be a more suitable starting material or intermediate for synthesizing drug-like molecules where increased hydrophilicity is desired to improve aqueous solubility and potentially oral bioavailability. This scenario leverages the quantitative LogP differentiation evidence presented in Section 3 [1].

Analytical Method Development and Impurity Profiling

The distinct physicochemical properties of 1,2,4-Benzenetriol, 4-methanesulfonate relative to its isomers (e.g., differences in density and boiling point) are valuable for developing and validating analytical methods. Procurement of the pure, well-characterized compound (CAS: 101959-14-2) is essential for use as a reference standard in chromatographic assays (HPLC, GC) to identify and quantify this specific isomer in complex reaction mixtures or as a potential impurity in related products .

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